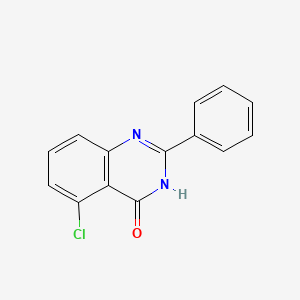

5-Chloro-2-phenylquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9ClN2O |

|---|---|

Molecular Weight |

256.68 g/mol |

IUPAC Name |

5-chloro-2-phenyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H9ClN2O/c15-10-7-4-8-11-12(10)14(18)17-13(16-11)9-5-2-1-3-6-9/h1-8H,(H,16,17,18) |

InChI Key |

XZNVPUBSOYWXPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)Cl)C(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 Phenylquinazolin 4 3h One and Analogous Quinazolin 4 3h Ones

Classical Synthetic Approaches to the Quinazolin-4(3H)-one Ring System

The foundational methods for assembling the quinazolin-4(3H)-one ring system have been established for over a century and typically rely on readily available ortho-substituted benzene (B151609) derivatives. These classical routes, primarily based on anthranilic acid, isatoic anhydride (B1165640), and 2-aminobenzamide (B116534), remain cornerstones of heterocyclic synthesis.

Anthranilic Acid-Based Cyclization Strategies

One of the most traditional and widely used methods for synthesizing quinazolin-4(3H)-ones starts from anthranilic acid and its derivatives. researchgate.net This pathway often involves a two-step process. Initially, the anthranilic acid is acylated, typically with an acyl chloride or acid anhydride, to form an N-acylanthranilic acid intermediate. nih.govnih.gov This intermediate is then cyclized, commonly by heating with acetic anhydride, to yield a benzoxazinone (B8607429). nih.govnih.gov The benzoxazinone is a key intermediate that readily reacts with a primary amine or ammonia (B1221849) to furnish the desired quinazolin-4(3H)-one. nih.govtandfonline.com

Alternative one-pot variations exist, such as the Niementowski reaction, which involves the direct condensation of anthranilic acid with amides like formamide (B127407) at high temperatures. tandfonline.comijarsct.co.in Furthermore, cyclization can be achieved by reacting anthranilic acid with orthoesters in the presence of an amine, often facilitated by microwave irradiation to improve yields and reduce reaction times. tandfonline.com

Table 1: Examples of Anthranilic Acid-Based Syntheses

| Starting Material | Reagents | Intermediate | Final Step | Product Type |

|---|---|---|---|---|

| Anthranilic Acid | Acyl Chloride | N-Acylanthranilic Acid | Acetic Anhydride, then Amine | 2-Substituted-quinazolin-4(3H)-one |

| Anthranilic Acid | Phenyl Isothiocyanate | - | Ethanol, Triethylamine | 2-Mercapto-3-phenylquinazolinone nih.gov |

| Substituted Anthranilic Acids | Chloro-acyl Chlorides | N-Acyl-anthranilic Acid | Acetic Anhydride, then various Amines | Tricyclic Quinazolinones nih.gov |

Isatoic Anhydride-Mediated Synthesis

Isatoic anhydride is another highly valuable precursor for quinazolin-4(3H)-one synthesis due to its reactivity and commercial availability. researchgate.net Syntheses using this starting material are often efficient and can be performed as one-pot procedures. The general mechanism involves the nucleophilic attack of an amine on the carbonyl group of the isatoic anhydride, leading to the opening of the anhydride ring to form a 2-aminobenzamide derivative, which then undergoes cyclization. nih.govnih.gov

Three-component reactions are particularly effective, where isatoic anhydride, an amine (or ammonium (B1175870) salt), and an aldehyde are condensed together in the presence of a catalyst to directly form the quinazolinone ring system. researchgate.net This approach allows for significant molecular diversity in the final products. researchgate.net Additionally, isatoic anhydride can be reacted with amidoximes in the presence of iron(III) chloride to efficiently produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

2-Aminobenzamide Condensation Reactions

2-Aminobenzamide (anthranilamide) serves as a direct and versatile starting material for quinazolin-4(3H)-one synthesis, bypassing the need to first form the amide from anthranilic acid or isatoic anhydride. nih.gov These reactions typically involve the condensation of 2-aminobenzamide with a suitable carbonyl-containing compound.

A common method is the condensation with aldehydes, which can be promoted by various catalytic systems. rsc.orgrsc.org This reaction often proceeds through an oxidative cyclization mechanism where an oxidant is required to form the final aromatic quinazolinone ring from a dihydroquinazoline (B8668462) intermediate. nih.gov Suitable oxidants include tert-butyl hydroperoxide (TBHP), often used with catalysts like potassium iodide or iodine. nih.gov Metal-free conditions using visible light and a photocatalyst have also been developed as a green alternative. rsc.orgrsc.org

Furthermore, 2-aminobenzamides can react with orthoesters in the presence of acetic acid to yield 2-alkyl or 2-aryl quinazolin-4(3H)-ones. nih.gov Other coupling partners for 2-aminobenzamide include alcohols, β-ketoesters, and nitriles, showcasing the versatility of this precursor. researchgate.netorganic-chemistry.orgnih.gov

Targeted Synthesis of 5-Chloro-2-phenylquinazolin-4(3H)-one

The specific synthesis of this compound leverages the general methodologies described above, starting with appropriately substituted precursors.

Precursor Compounds and Starting Materials

The primary and most logical starting material for the synthesis of this compound is 5-chloroanthranilic acid . researchgate.net This compound contains the necessary chlorine atom at the desired position on the benzene ring.

The synthesis pathway mirrors the classical anthranilic acid approach:

Acylation: 5-chloroanthranilic acid is reacted with benzoyl chloride in the presence of a base to yield 2-benzamido-5-chlorobenzoic acid.

Cyclization/Condensation: This intermediate is then cyclized. A common method is to first form the corresponding benzoxazinone (6-chloro-2-phenyl-4H-3,1-benzoxazin-4-one) by heating with a dehydrating agent like acetic anhydride. Subsequent reaction of the benzoxazinone with ammonia or an ammonia source furnishes the final product, this compound.

Alternatively, 6-chloroisatoic anhydride can be used as a precursor. google.com Reaction with an amine opens the anhydride ring, and subsequent cyclization with a benzoyl equivalent would lead to the target molecule. Another key precursor is 2-amino-5-chlorobenzamide , which can be synthesized from 5-chloroanthranilic acid or by halogenation of 2-aminobenzamide. nih.gov This compound can then be directly condensed with benzaldehyde (B42025) or a derivative to form this compound, often through an oxidative cyclization. mdpi.com

Table 2: Key Precursors for this compound

| Precursor | Corresponding Reagent | Method |

|---|---|---|

| 5-Chloroanthranilic acid researchgate.net | Benzoyl chloride, then Ammonia | Acylation followed by cyclocondensation |

| 2-Amino-5-chlorobenzamide | Benzaldehyde | Oxidative condensation mdpi.com |

Modern Reaction Conditions and Optimization Strategies

Modern synthetic chemistry has focused on improving the efficiency, environmental impact, and scope of quinazolinone synthesis. These optimized strategies are directly applicable to the preparation of this compound.

Catalysis:

Metal Catalysis: Copper (Cu) and palladium (Pd) catalysts are frequently employed. Copper-catalyzed methods can facilitate the coupling of 2-halobenzamides with nitriles or the oxidative cyclization of 2-aminobenzamides with various partners. researchgate.netorganic-chemistry.orgnih.gov Palladium catalysis is effective for coupling 2-aminobenzamides with aryl halides. nih.gov

Photocatalysis: Visible-light-induced reactions using organic dyes like fluorescein (B123965) as photocatalysts offer a metal-free and mild approach for the condensation of 2-aminobenzamides and aldehydes. rsc.orgrsc.org

Enabling Technologies:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many classical syntheses, such as the reaction of anthranilic acids with orthoesters or the alkylation of pre-formed quinazolinones. tandfonline.comnih.gov

Green Chemistry Approaches: Efforts to develop more environmentally benign methods include the use of deep eutectic solvents (DES), catalysis in aqueous media, or solvent-free reactions. tandfonline.comrsc.org For instance, the reaction of benzoxazinone intermediates with amines can be performed in a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.com

Optimization:

Researchers have optimized reaction conditions by systematically varying catalysts, solvents, temperature, and reaction times. researchgate.net For example, in the synthesis from 2-aminobenzamides and orthoesters, using pressure tube conditions at elevated temperatures was found to be necessary for more challenging or substituted substrates. nih.gov The development of one-pot, multi-component reactions represents a significant optimization by reducing the number of synthetic steps and purification procedures. nih.govrsc.orgacs.org

These modern strategies provide powerful tools for the efficient and optimized synthesis of this compound and its analogs, facilitating access to these compounds for further research and application.

Copper-Mediated Synthetic Routes

Copper catalysis has emerged as a powerful tool in the synthesis of quinazolin-4(3H)-ones, offering efficient and versatile pathways to this heterocyclic scaffold. mssm.edunih.gov These methods often involve the formation of multiple carbon-nitrogen (C-N) bonds in a single operation, showcasing high atom economy and procedural simplicity. rsc.orgscispace.com

One prominent strategy involves a one-pot, three-component reaction utilizing a 2-halobenzoic acid, an aldehyde, and an amine source, frequently aqueous ammonia. scispace.comnih.gov This approach, catalyzed by copper salts like Copper(I) iodide (CuI), proceeds through a cascade of reactions including double C-N coupling, reductive amination, condensation, and aerobic oxidation to furnish the quinazolinone core. mssm.edubits-pilani.ac.in The use of aqueous ammonia is particularly advantageous as it is an inexpensive and easy-to-handle nitrogen source. scispace.com The scope of this transformation is broad, tolerating various electron-donating substituents on the aldehyde, which result in good to excellent yields. nih.gov For instance, the reaction of 2-bromobenzoic acid and benzaldehyde with aqueous ammonia in DMSO at 100 °C, catalyzed by CuI, demonstrates the efficacy of this method. scispace.com

Another effective copper-mediated route employs the tandem C(sp²)-H amination of N-(quinolin-8-yl)benzamides with amidine hydrochlorides. rsc.orgrsc.org This process uses 8-aminoquinoline (B160924) as a removable bidentate directing group, facilitating the construction of the quinazolinone ring system. rsc.org Various copper catalysts, including copper(II) acetate (B1210297) (Cu(OAc)₂), have been optimized for this reaction, with different bases and solvents influencing the yield. rsc.org This method has been successfully applied to synthesize analogs with halogen substitutions, such as 5-fluoro-2-phenylquinazolin-4(3H)-one and 7-chloro-2-phenylquinazolin-4(3H)-one, achieving yields of 52% and 92%, respectively. rsc.org

Furthermore, copper-catalyzed cascade reactions between methyl 2-halobenzoates and amidine hydrochlorides provide another efficient route to the target compounds. researchgate.net These methodologies highlight the utility of copper in facilitating complex transformations from readily available starting materials, avoiding more expensive or sensitive metals. rsc.org

| Entry | Reactants | Catalyst/Base/Solvent | Product | Yield (%) | Ref |

| 1 | N-(quinolin-8-yl)benzamide, Benzamidine hydrochloride | Cu(OAc)₂ / NaHCO₃ / DMSO | 2-Phenylquinazolin-4(3H)-one | 63 | rsc.org |

| 2 | N-(5-fluoro-quinolin-8-yl)benzamide, Benzamidine hydrochloride | Cu(OAc)₂ / NaHCO₃ / DMSO | 5-Fluoro-2-phenylquinazolin-4(3H)-one | 52 | rsc.org |

| 3 | N-(7-chloro-quinolin-8-yl)benzamide, Benzamidine hydrochloride | Cu(OAc)₂ / NaHCO₃ / DMSO | 7-Chloro-2-phenylquinazolin-4(3H)-one | 92 | rsc.org |

| 4 | 2-Bromobenzoic acid, Benzaldehyde, Aq. Ammonia | CuI / DMSO | 2-Phenylquinazolin-4(3H)-one | 78 | nih.gov |

| 5 | 2-Bromobenzoic acid, 4-Methoxybenzaldehyde, Aq. Ammonia | CuI / DMSO | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 75 | nih.gov |

Sustainable and Green Chemistry Approaches (e.g., H₂O₂-Mediated Oxidations)

In line with the principles of green chemistry, recent research has focused on developing sustainable protocols for quinazolinone synthesis that minimize hazardous waste and utilize environmentally benign reagents. rsc.orgwisdomlib.org Hydrogen peroxide (H₂O₂) is considered an ideal "green" oxidant because its only byproduct is water, offering a clean alternative to traditional heavy-metal oxidants. rsc.orgrsc.org

A notable sustainable method for synthesizing the quinazolin-4(3H)-one scaffold involves the reaction of a substituted 2-aminobenzamide with dimethyl sulfoxide (B87167) (DMSO) serving as a C1 carbon source and H₂O₂ as the oxidant. nih.gov This protocol proceeds through a radical-mediated mechanism and demonstrates broad applicability. nih.gov The development of such efficient strategies for quinazolin-4(3H)-one synthesis is in high demand within the synthetic chemistry community. nih.gov

Another green oxidative approach utilizes an H₂O₂-tungstate system to convert 1,2-dihydroquinazoline-3-oxides into quinazoline-3-oxides in high yields at room temperature. tandfonline.com This method is environmentally friendly and can be performed as a high-yielding one-pot procedure. tandfonline.com The combination of aqueous H₂O₂ with a tungstate (B81510) complex and a phase-transfer catalyst has been shown to be effective for various oxidations under organic solvent-free conditions, further emphasizing the potential of this system in green chemistry. rsc.org These H₂O₂-based methods represent a significant advancement toward safer and more sustainable pharmaceutical manufacturing. wisdomlib.org

| Method | Reactants | Oxidant/Catalyst | Key Features | Ref |

| H₂O₂/DMSO System | Substituted 2-aminobenzamide, DMSO | H₂O₂ | DMSO as C1 source; Radical mechanism; Sustainable | nih.gov |

| H₂O₂-Tungstate System | 1,2-Dihydroquinazoline-3-oxides | H₂O₂ / Tungstate catalyst | High yields at room temperature; Eco-friendly | tandfonline.com |

| Phase-Transfer Catalysis | Alcohols, Olefins, Sulfides | Aqueous H₂O₂ / Tungstate complex / Quaternary ammonium hydrogensulfate | Organic solvent- and halide-free conditions | rsc.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has become a cornerstone of modern organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles. nih.govresearchgate.net This technology is particularly well-suited for the synthesis of heterocyclic compounds like quinazolin-4(3H)-ones. researchgate.net

The Niementowski reaction, a classical method for preparing quinazolin-4(3H)-ones from anthranilic acids and amides, traditionally requires high temperatures and long reaction times. nih.gov Microwave irradiation (MWI) has been shown to greatly accelerate this process. For example, the synthesis of a 6,7-disubstituted quinazolin-4(3H)-one, a key intermediate for the drug Iressa, was achieved in 87% yield in just 5 minutes under MWI, compared to 5 hours of conventional heating. nih.gov

Various microwave-assisted protocols have been developed using different starting materials and catalysts. A solvent-free condensation of anthranilic amide with aldehydes, catalyzed by antimony(III) trichloride (B1173362) (SbCl₃), proceeds within minutes under microwave irradiation to give quinazolin-4(3H)-one derivatives in excellent yields (80-88%). scispace.com In another approach, 3-amino-2-phenylquinazolin-4(3H)-one was synthesized in 4 minutes at 135 °C with an 81% yield using microwave heating. researchgate.net Iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water has also been successfully performed under microwave conditions, representing a green and rapid method. sci-hub.cat These examples underscore the efficiency and versatility of microwave technology in synthesizing the quinazolinone scaffold. tandfonline.comresearchgate.net

| Method | Reactants | Conditions | Time | Yield (%) | Ref |

| Niementowski Reaction | 5-Benzyloxy-4-methoxy-2-aminobenzamide, Formamide | MWI, 300 W, Acetic acid | 5 min | 87 | nih.gov |

| SbCl₃ Catalysis | Anthranilic amide, Benzaldehyde | MWI, 200 W, SbCl₃ (1 mol%), Solvent-free | 2 min | 88 | scispace.com |

| Iron Catalysis | 2-Halobenzoic acid, Amidine | MWI, Iron catalyst, Water | Minutes | Good to Excellent | sci-hub.cat |

| Amine Condensation | 2-Benzamidobenzoyl chloride, Hydrazine hydrate | MWI, 800 W, 135 °C, K₂CO₃/DMF | 4 min | 81 | researchgate.net |

Challenges and Steric Considerations in the Synthesis of this compound and Substituted Analogs

The synthesis of substituted quinazolinones, including this compound, is not without its challenges, with steric hindrance being a significant factor that can influence reaction outcomes and yields. The substitution pattern on both the aniline (B41778) and phenyl rings can profoundly impact the ease of cyclization and subsequent reactions.

In the structure of this compound, the chloro group is located at the C5 position, immediately adjacent to the nitrogen atom (N1) and in proximity to the C4-carbonyl group involved in the heterocyclic ring. This peri-positioning can introduce steric strain that may hinder the final cyclization step of the synthesis. The bulky phenyl group at the C2 position further contributes to steric crowding around the core scaffold.

Structure-Activity Relationship (SAR) studies on related quinazolinones have shown that the nature and size of substituents can be critical. For instance, the presence of a bulky naphthyl group in place of a phenyl group was found to be unfavorable for the biological activity of certain quinazolinone analogs, which may correlate with synthetic accessibility or conformational constraints imposed by the larger group. nih.gov Similarly, increasing the length of an alkyl side chain on the quinazolinone core has been observed to diminish antiproliferative activity, suggesting that steric bulk can negatively impact molecular interactions. nih.gov

Advanced Spectroscopic and Characterization Techniques in Quinazolinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of molecular structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For quinazolinone derivatives, the chemical shifts (δ) and coupling patterns of the protons provide a detailed fingerprint of the substitution pattern on the aromatic rings.

In the ¹H NMR spectrum of a related compound, 6-chloro-2-phenylquinazolin-4(3H)-one, recorded in DMSO-d6, a singlet corresponding to the NH proton is observed at δ 12.74 ppm. rsc.org The aromatic protons of the phenyl ring appear as a multiplet at δ 8.18 ppm, while the protons on the chlorinated benzene (B151609) ring of the quinazolinone core are observed at δ 8.08 ppm (doublet), δ 7.86 ppm (doublet of doublets), and δ 7.76 ppm (doublet). rsc.org Another related compound, 5-chloro-2-(chloromethyl)quinazolin-4(3H)-one, has also been characterized using NMR. bldpharm.com

Table 1: Representative ¹H NMR Data for Chloro-Substituted Quinazolinones

| Compound | Solvent | Chemical Shift (δ) and Description | Reference |

| 6-Chloro-2-phenylquinazolin-4(3H)-one | DMSO-d6 | 12.74 (s, 1H, NH), 8.18 (d, J = 7.4 Hz, 2H), 8.08 (d, J = 2.2 Hz, 1H), 7.86 (dd, J = 8.7, 2.3 Hz, 1H), 7.76 (d, J = 8.7 Hz, 1H), 7.59 (dt, J = 25.5, 7.1 Hz, 3H) | rsc.org |

| 5-Chloro-2-(p-tolyl)quinazolin-4(3H)-one | DMSO-d6 | 12.47 (s, 1H), 8.16 (d, J=7.9 Hz, 1H), 8.03 (s, 1H), 7.98 (d, J=7.3 Hz, 1H), 7.84 (t, J=7.9 Hz, 1H), 7.75 (d, J=8.1 Hz, 1H), 7.56–7.49 (m, 1H), 7.46 - 7.40 (m, 2H), 2.42 (s, 3H) | semanticscholar.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of their substituents.

For 6-chloro-2-phenylquinazolin-4(3H)-one in DMSO-d6, the carbonyl carbon (C=O) resonates at δ 161.76 ppm. rsc.org The other quaternary and methine carbons of the quinazolinone and phenyl rings appear in the aromatic region (δ 125-154 ppm). rsc.org Specifically, the signals are observed at δ 161.76, 153.25, 147.93, 135.15, 132.89, 132.06, 131.21, 130.20, 129.10, 128.30, and 125.33 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Chloro-Substituted Quinazolinones

| Compound | Solvent | Chemical Shift (δ) | Reference |

| 6-Chloro-2-phenylquinazolin-4(3H)-one | DMSO-d6 | 161.76, 153.25, 147.93, 135.15, 132.89, 132.06, 131.21, 130.20, 129.10, 128.30, 125.33 | rsc.org |

| 5-Chloro-2-(p-tolyl)quinazolin-4(3H)-one | DMSO-d6 | 162.3, 152.5, 148.8, 138.0, 134.7, 132.7, 132.1, 128.6, 128.4, 127.6, 126.6, 125.9, 125.0, 121.1, 21.1 | semanticscholar.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule by measuring its vibrational modes.

In the IR spectrum of quinazolinone derivatives, characteristic absorption bands are observed for the N-H and C=O stretching vibrations. For a related compound, 6-chloro-2-mercapto-3-phenylquinazolin-4(3H)-one, the IR spectrum (KBr) shows a strong carbonyl (C=O) absorption at 1689 cm⁻¹. nih.gov The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. nih.gov The presence of the C=S group in this mercapto derivative is identified by a band at 1415 cm⁻¹, though C=S stretches are known to be less characteristic than C=O stretches. mdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy. A general force field has been developed for multiply-chlorinated hydrocarbons, which aids in the detailed vibrational analysis of such compounds. capes.gov.br

Table 3: Key IR Absorption Bands for Related Quinazolinones

| Compound | Matrix | Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| 6-Chloro-2-mercapto-3-phenylquinazolin-4(3H)-one | KBr | 1689 | C=O stretch | nih.gov |

| 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one | - | 1647 | C=O stretch | mdpi.com |

| 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one | - | 1415 | C=S stretch | mdpi.com |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For instance, the HRMS (ESI) of 6-chloro-2-phenylquinazolin-4(3H)-one calculated for C₁₄H₁₀N₂OCl [M+H]⁺ is 257.0476, with the found value being 257.0476. semanticscholar.org The presence of a chlorine atom is evident from the isotopic pattern in the mass spectrum, with characteristic peaks for the ³⁵Cl and ³⁷Cl isotopes. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. It is a critical tool for assessing the purity of synthesized compounds.

In the context of quinazolinone research, HPLC is employed to ensure the sample is free from starting materials, by-products, and other impurities. researchgate.net For instance, the purity of a synthesized tricyclic quinazolinone derivative was verified by analytical RP18 HPLC analysis. mdpi.com The use of a suitable stationary phase (like C18) and a mobile phase allows for the efficient separation of the target compound from any potential contaminants, with detection often performed using a UV detector.

Biological Activities and Pharmacological Potential of 5 Chloro 2 Phenylquinazolin 4 3h One Derivatives

Anti-Cancer and Cytotoxic Activities

The quest for novel and effective anti-cancer agents has led to the synthesis and evaluation of numerous 5-Chloro-2-phenylquinazolin-4(3H)-one derivatives. These compounds have demonstrated promising results in preclinical studies, exhibiting the ability to inhibit the growth of various cancer cell lines through diverse mechanisms.

In Vitro Anti-proliferative Studies in Human Tumor Cell Lines

Multiple studies have documented the cytotoxic effects of this compound derivatives against a range of human tumor cell lines. For instance, a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones (H1–H11) were synthesized and evaluated for their in vitro cytotoxic activities against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW1116 (colorectal carcinoma) cell lines. researchgate.net Notably, compounds H3, H5, and H6 displayed superior antitumor activities on the A549 cell line compared to the standard drug cisplatin (B142131), with IC50 values below 10 μM. researchgate.net Furthermore, almost all compounds in this series exhibited better cytotoxic activities than cisplatin against MCF-7 and SW1116 cell lines. researchgate.net

In another study, thirty 2-phenylquinazolin-4(3H)-one derivatives were synthesized and tested against five human tumor cell lines. nih.govresearchgate.net Among these, compounds 5e, 5k, 5t, 6c, and 6f demonstrated relatively high cytotoxic activity. nih.govresearchgate.net Particularly, compound 6c showed the most potent cytotoxicity across all tested cell lines, with its inhibitory activity against HeLa cells surpassing that of adriamycin. researchgate.netewha.ac.kr

The antiproliferative potential of these derivatives has been observed in various cancer types. For example, certain 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives exhibited broad-spectrum antitumor activity against human breast cancer (MCF-7), cervix carcinoma (HeLa), liver cancer (HepG2), and colon cancer (HCT-8) cell lines, with some compounds showing better cytotoxicity than the standard drug Doxorubicin. researchgate.net

Table 1: In Vitro Anti-proliferative Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| H3 | A549 | <10 | researchgate.net |

| H5 | A549 | <10 | researchgate.net |

| H6 | A549 | <10 | researchgate.net |

| 6c | HeLa | More potent than Adriamycin | researchgate.netewha.ac.kr |

| 20 | A431 (epidermoid carcinoma) | 1-2 | researchgate.net |

| 22 | A431 (epidermoid carcinoma) | 1-2 | researchgate.net |

| 28 | A431 (epidermoid carcinoma) | 1-2 | researchgate.net |

| 33 | A431 (epidermoid carcinoma) | 1-2 | researchgate.net |

| 39 | A431 (epidermoid carcinoma) | 1-2 | researchgate.net |

| 40 | A431 (epidermoid carcinoma) | 1-2 | researchgate.net |

| 41 | A431 (epidermoid carcinoma) | 1-2 | researchgate.net |

Induction of Cell Cycle Arrest Mechanisms (e.g., G0/G1 Phase Arrest)

A key mechanism through which this compound derivatives exert their anti-cancer effects is by interfering with the cell cycle, leading to arrest at specific phases and subsequently inducing apoptosis (programmed cell death).

Research has shown that certain 2-phenylquinazolin-4(3H)-one derivatives can induce cell cycle arrest in the G0/G1 phase in HeLa cells. researchgate.netewha.ac.kr Specifically, compounds 5k, 5v, 5m, 6c, and 6f were identified as inducers of G0/G1 phase arrest. ewha.ac.kr This arrest prevents the cells from progressing to the S phase, where DNA replication occurs, thereby halting proliferation. The induction of G0/G1 arrest by these compounds suggests their potential to modulate the expression or activity of key cell cycle regulatory proteins. researchgate.netewha.ac.kr

Further investigations into the molecular mechanisms have revealed that some quinazoline (B50416) derivatives can down-regulate the expression of proteins like cyclin A and cyclin-dependent kinase 2 (CDK2), which are crucial for the G1/S transition. researchgate.net The elevation of tumor suppressor genes such as p53 and p16 may also contribute to this cell cycle arrest. researchgate.net

Exploration of Selective Cytotoxicity Profiles

An important aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing damage to normal, healthy cells. Some derivatives of this compound have shown promising selective cytotoxicity.

For instance, a study on new hybrids of quinazolinone demonstrated that while they exhibited remarkable cytotoxic activity in the low micromolar range against epidermoid carcinoma A431 cells, they displayed no or little cytotoxicity against normal human skin fibroblasts. researchgate.net This selectivity is a crucial attribute for the development of safer and more effective anti-cancer drugs.

The coordination of these quinazolinone derivatives with metal ions, such as copper(II), has also been explored to enhance their cytotoxic potential. mdpi.com While these copper complexes showed high cytotoxicity against cancer cells, they also affected untransformed human keratinocytes, indicating a lack of specificity in some cases. mdpi.com This highlights the need for further structural modifications and targeted delivery strategies to improve the selective cytotoxicity of these compounds. mdpi.com

Antimicrobial Activities

In addition to their anti-cancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting efficacy against a variety of bacterial and fungal strains.

Antibacterial Efficacy (Gram-positive and Gram-negative Bacterial Strains)

Numerous studies have reported the antibacterial activity of these compounds against both Gram-positive and Gram-negative bacteria. For example, a series of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones were synthesized and evaluated for their antimicrobial activity. mdpi.com The results indicated that the incorporation of the 3-arylideneamino substituent enhanced the antibacterial activity of the quinazolone system. mdpi.com Compounds 3d, 3e, and 3j in this series showed similar activity against both Bacillus subtilis and Staphylococcus aureus (Gram-positive), while compounds 3d and 3h were equally effective against Escherichia coli and Shigella dysenteriae (Gram-negative). mdpi.com

In another study, newly synthesized quinazolin-4(3H)-one derivatives were screened against Staphylococcus aureus and Bacillus cereus (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). frontiersin.org The parent 2-phenyl-3-amino quinazolin-4(3H)-one showed moderate activity against both types of bacteria. frontiersin.org Interestingly, the substitution of a furfurylidene group at the 3-amino position, as in compound IIIe, significantly increased the antibacterial activity against all tested pathogens. frontiersin.org

Table 2: Antibacterial Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 3d | Bacillus subtilis (Gram +) | Active | mdpi.com |

| 3e | Bacillus subtilis (Gram +) | Active | mdpi.com |

| 3j | Bacillus subtilis (Gram +) | Active | mdpi.com |

| 3d | Staphylococcus aureus (Gram +) | Active | mdpi.com |

| 3e | Staphylococcus aureus (Gram +) | Active | mdpi.com |

| 3j | Staphylococcus aureus (Gram +) | Active | mdpi.com |

| 3d | Escherichia coli (Gram -) | Active | mdpi.com |

| 3h | Escherichia coli (Gram -) | Active | mdpi.com |

| 3d | Shigella dysenteriae (Gram -) | Active | mdpi.com |

| 3h | Shigella dysenteriae (Gram -) | Active | mdpi.com |

| IIIe | Staphylococcus aureus (Gram +) | Superior activity | frontiersin.org |

| IIIe | Bacillus cereus (Gram +) | Superior activity | frontiersin.org |

| IIIe | Escherichia coli (Gram -) | Superior activity | frontiersin.org |

| IIIe | Pseudomonas aeruginosa (Gram -) | Superior activity | frontiersin.org |

Antifungal Properties

The antifungal potential of this compound derivatives has also been a subject of investigation. Studies have shown that these compounds can inhibit the growth of various fungal species.

For instance, a series of pyrazolyl-quinazolin-4(3H)-ones were synthesized and evaluated for their antifungal activity. researchgate.net While the specific results for 5-chloro derivatives were not detailed, the general class of compounds showed promise. Similarly, other research has indicated that various quinazolinone derivatives possess antifungal properties against pathogenic fungi. nih.govbiomedpharmajournal.org One study reported that synthesized 2,3,6-trisubstituted Quinazolin-4-one derivatives were evaluated against Aspergillus niger and Candida albicans, with some compounds showing excellent activity. biomedpharmajournal.org For example, compound A-3 was excellent against A. niger and compound A-6 was excellent against C. albicans. biomedpharmajournal.org

The development of new antifungal agents is crucial due to the rise of drug-resistant fungal infections. The exploration of this compound derivatives as a source of novel antifungal compounds continues to be an active area of research.

Anti-Parasitic Activities

Derivatives of the quinazolinone core structure have demonstrated significant potential in combating parasitic diseases, notably malaria and leishmaniasis.

Anti-malarial Efficacy

The global challenge of malaria, exacerbated by the emergence of drug-resistant Plasmodium parasites, necessitates the development of novel therapeutic agents. Quinazolinone derivatives have emerged as a promising class of compounds in this pursuit.

Research into 2,3-substituted quinazolin-4(3H)-one derivatives based on the structure of febrifugine, a natural compound with anti-malarial properties, has shown encouraging results. In vivo studies in mice infected with Plasmodium berghei revealed that these compounds exhibit anti-malarial activities. mdpi.com Notably, the incorporation of a quinazolinone group is considered crucial for this activity. mdpi.com While substitution at the 2-position of the quinazolinone ring did not markedly improve activity, the nature of the substituent at the N3 position was found to be a key determinant. mdpi.com

Further investigations into new quinazolinone-4 derivatives have demonstrated their ability to inhibit the maturation of Plasmodium falciparum from the ring stage to the schizont stage in vitro. jclmm.comlongdom.org This indicates a direct action on the parasite's life cycle. Additionally, quinazolinone-2-carboxamide derivatives have been identified as a novel and potent class of anti-malarials. nih.gov Structure-activity relationship (SAR) studies have led to the development of compounds with significantly improved potency against laboratory-resistant strains of malaria. nih.gov

It is noteworthy that some synthesized quinazolinone derivatives have shown high anti-malarial activity when compared with the standard drug chloroquine. jclmm.com

| Compound Type | Organism | Activity | Reference |

| 2,3-substituted quinazolin-4(3H)-one derivatives | Plasmodium berghei (in vivo) | Anti-malarial activity | mdpi.com |

| Quinazolinone-4 derivatives | Plasmodium falciparum (in vitro) | Inhibition of ring to schizont maturation | jclmm.comlongdom.org |

| Quinazolinone-2-carboxamide derivatives | Laboratory-resistant malaria strains | Potent inhibitors | nih.gov |

Anti-leishmanial Efficacy

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health problem. The search for effective and less toxic treatments has led to the exploration of quinazolinone derivatives.

Studies have shown that various derivatives of quinazolin-4(3H)-one possess significant anti-leishmanial properties. For instance, a study involving 16 novel quinazolin-4(3H)-one derivatives identified compounds with high efficacy against both Leishmania major and Leishmania donovani. nih.gov In this study, a 4-hydroxy substituted derivative demonstrated notable activity and selectivity. nih.gov

Another class of derivatives, the 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones, has also been investigated. Several compounds in this series displayed potent anti-leishmanial activity against Leishmania donovani, with some being significantly more active than the standard drug miltefosine. nih.gov Specifically, an (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone derivative was identified as a highly promising candidate. nih.gov

Furthermore, 2,3-dihydroquinazolin-4(1H)-one derivatives have been reported as a new class of anti-leishmanial agents. In silico and in vitro studies have confirmed their promising activity against key Leishmania proteins. The hybridization of the quinazolinone scaffold with other heterocyclic rings, such as triazole, has also been explored as a strategy to develop new anti-leishmanial agents, although solubility can be a limiting factor for some of these hybrids.

| Compound Type | Organism | Notable Findings | Reference |

| Quinazolin-4(3H)-one derivatives | Leishmania major, Leishmania donovani | High efficacy and selectivity | nih.gov |

| 3-Aryl-2-(substitutedstyryl)-4(3H)-quinazolinones | Leishmania donovani | Potent activity, some superior to miltefosine | nih.gov |

| 2,3-Dihydroquinazolin-4(1H)-one derivatives | Leishmania species | Promising in silico and in vitro activity | |

| Quinazolinone-triazole hybrids | Leishmania promastigotes | Moderate inhibition of growth |

Neurological Activities

The versatile quinazolinone scaffold has also been a foundation for the development of agents targeting the central nervous system, with significant findings in the areas of anticonvulsant activity and modulation of GABAA receptors.

Anticonvulsant Potential

The quest for safer and more effective treatments for epilepsy has driven research into various chemical scaffolds, including quinazolinones. The historical significance of methaqualone, a quinazolinone derivative with sedative-hypnotic properties, has spurred further investigation into this class for anticonvulsant activity.

A study on a series of novel quinazoline derivatives revealed that a compound identified as 3-(2-aminophenyl)-7-chloro-2-phenylquinazolin-4(3H)-one was the most potent in the series, exhibiting low neurotoxicity. nih.gov This finding is particularly relevant as it highlights the importance of both the chloro and phenyl substitutions on the quinazolinone core for anticonvulsant activity. The presence of a chloro group at the 7-position and a phenyl group at the 2-position of the quinazolinone ring were found to be significant for this activity. nih.gov

Other research on 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives has also demonstrated their potential as anticonvulsants. nih.gov In these studies, certain substitutions on the phenoxymethyl (B101242) group, such as a 2,4-dichloro substitution, led to compounds with significant anticonvulsant activity. nih.gov The anticonvulsant effects of these derivatives have been evaluated using standard models such as the maximal electroshock (MES) induced seizure test. mdpi.com

GABAA Receptor Positive Allosteric Modulation

The gamma-aminobutyric acid type A (GABAA) receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a key target for many anxiolytic, sedative, and anticonvulsant drugs. Positive allosteric modulators (PAMs) of the GABAA receptor enhance the action of GABA, leading to increased neuronal inhibition.

While direct studies on this compound as a GABAA receptor modulator are limited, research on related quinazoline structures, such as pyrazolo[1,5-a]quinazolines, has shown their potential to act as modulators of this receptor. mdpi.comnih.gov These studies provide a basis for considering the quinazolinone scaffold as a viable starting point for the design of novel GABAA receptor PAMs. The anticonvulsant activity observed in some quinazolinone derivatives may, in part, be mediated through their interaction with the GABAA receptor. For instance, some quinazolin-4(3H)-one derivatives have been investigated as potential positive allosteric modulators of the GABAA receptor.

Other Noteworthy Biological Activities

Beyond their anti-parasitic and neurological effects, derivatives of the quinazolinone scaffold have been shown to possess a wide array of other biological activities. These include antimicrobial, cytotoxic, anti-inflammatory, and antitumor properties, underscoring the pharmacological versatility of this chemical class.

Studies have reported the synthesis of quinazolinone derivatives with significant antibacterial and antifungal activities. nih.gov The introduction of certain substituents, such as haloanilines, has been shown to enhance the antimicrobial profile of these compounds. nih.gov

Furthermore, various quinazolinone derivatives have been investigated for their potential as anticancer agents. mdpi.comnih.gov These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. nih.gov For example, certain 2-styrylquinazolin-4(3H)-ones have been found to inhibit tubulin polymerization, a key mechanism for anticancer drugs. nih.gov Additionally, some derivatives have been identified as potent inhibitors of enzymes such as carbonic anhydrase and poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy. mdpi.comnih.gov

Anti-inflammatory activity is another area where quinazolinone derivatives have shown promise. mdpi.com Certain N-(substituted-phenyl)quinazolin-4-amine derivatives have demonstrated significant anti-inflammatory effects. mdpi.com

Anti-inflammatory and Analgesic Properties

Derivatives of the quinazolin-4(3H)-one scaffold are well-recognized for their significant anti-inflammatory and analgesic activities. mdpi.comencyclopedia.pub Extensive research has focused on synthesizing and evaluating new analogues to develop potent therapeutic agents with potentially fewer side effects than existing non-steroidal anti-inflammatory drugs (NSAIDs). cbijournal.com

Studies have demonstrated that substitutions at various positions on the quinazoline ring are crucial for these pharmacological effects. nih.gov For instance, a series of 3-(4-chlorophenyl)-2-substituted-3H-quinazolin-4-ones were synthesized and found to possess moderate analgesic and anti-inflammatory properties. researchgate.net Among these, certain derivatives showed notable potency when compared to standard drugs like diclofenac (B195802) sodium. cbijournal.com Another study highlighted that 2-phenyl quinazolinone derivatives exhibited significant analgesic activity, with some compounds showing higher efficacy than aspirin (B1665792) and indomethacin. mdpi.comjddtonline.info

The anti-inflammatory potential of these compounds is often evaluated using established in vivo models, such as the carrageenin-induced paw edema method in rats. Research involving novel quinazolone analogs fused with azetidin-2-ones, for example, utilized this method to screen for anti-inflammatory effects. The development of such hybrid molecules represents a strategic approach to enhance the therapeutic profile of the quinazolinone core. nih.gov The marketed anti-inflammatory drug Proquazone, a quinazoline derivative, underscores the clinical relevance of this chemical class in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis. mdpi.comencyclopedia.pub

Table 1: Selected Quinazolinone Derivatives and their Anti-inflammatory/Analgesic Activity

| Derivative Class/Compound | Activity Observed | Research Highlights |

|---|---|---|

| 3-(4-chlorophenyl)-2-substituted-3H-quinazolin-4-ones | Moderate analgesic and anti-inflammatory activity. researchgate.net | Compound VA10 showed higher anti-inflammatory potency compared to the standard drug diclofenac sodium. cbijournal.com |

| 2-Phenyl quinazolinone derivatives | Significant analgesic activity. mdpi.comjddtonline.info | Activity was found to be greater than standard drugs like aspirin and indomethacin. jddtonline.info |

| Quinazolone-azetidinone fused analogs | In vivo anti-inflammatory activity. | Efficacy was confirmed using the carrageenin-induced paw edema model in rats. |

| 2-Pyridyl (3H)-quinazolin-4-one derivatives | Screened for anti-inflammatory and analgesic properties. growingscience.com | Novel series designed to explore structure-activity relationships. growingscience.com |

Antioxidant Mechanisms

The antioxidant potential of quinazolin-4(3H)-one derivatives has been a subject of significant investigation, with studies aiming to elucidate the structural features required for this activity. mdpi.comnih.gov The evaluation of antioxidant capacity is typically performed using multiple analytical methods, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) assays. mdpi.comnih.gov

Research into structure-activity relationships has revealed that for a 2-phenylquinazolin-4(3H)-one derivative to possess antioxidant activity, the presence of at least one hydroxyl (-OH) group on the phenyl ring is essential. mdpi.comnih.gov The potency is further enhanced by the presence of a second hydroxyl group or a methoxy (B1213986) (-OCH3) substituent, particularly when positioned ortho or para to the first hydroxyl group. mdpi.comnih.gov

A key mechanism underlying the antioxidant effects of certain derivatives is metal chelation. mdpi.comnih.gov Compounds featuring two hydroxyl groups in the ortho position on the 2-phenyl ring, such as 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one, have been identified as potent antioxidants with promising metal-chelating properties. mdpi.comnih.gov This dual activity is significant, as metal ions can catalyze the formation of reactive oxygen species. An additional ethylene (B1197577) linker between the quinazolinone core and a phenolic substituent has also been shown to increase antioxidant activity. mdpi.com

Table 2: Antioxidant and Metal-Chelating Properties of 2-Substituted Quinazolin-4(3H)-one Derivatives

| Compound | Substitution on 2-Phenyl Ring | Key Findings |

|---|---|---|

| 2-phenylquinazolin-4(3H)-one (21a) | Unsubstituted | Lacks significant antioxidant activity. nih.gov |

| 2-(2-hydroxyphenyl)quinazolin-4(3H)-one (21b) | 2-hydroxyl | Exhibits antioxidant properties. nih.gov |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21g) | 2,5-dihydroxyl | Shows antioxidant activity. nih.gov |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | 2,3-dihydroxyl (ortho) | Defined as a potent antioxidant with metal-chelating properties. mdpi.comnih.gov |

| 2-(2-hydroxy-5-methoxyphenyl)quinazolin-4(3H)-one (21j) | 2-hydroxyl, 5-methoxy | Possesses antioxidant activity due to the hydroxyl and methoxy combination. nih.gov |

Antiviral Properties

The quinazolinone scaffold has emerged as a promising framework for the development of novel antiviral agents. nih.govnih.gov Derivatives have demonstrated potent activity against a diverse range of viruses, highlighting the versatility of this chemical structure in antiviral research. nih.govnih.gov

Particularly noteworthy is the activity of certain quinazolinone compounds against Zika virus (ZIKV) and Dengue virus (DENV), both significant global health threats. nih.gov Specific non-cytotoxic derivatives, such as compounds identified in research as 22 , 27 , and 47 , have exhibited potent antiviral effects with EC₅₀ values (the concentration required to inhibit viral effect by 50%) as low as 86 nM in various mammalian and mosquito cell lines. nih.gov Mechanistic studies suggest that these compounds may act by inhibiting the attachment or entry of the virus into the host cell. nih.gov

The antiviral spectrum of quinazolinone derivatives extends beyond flaviviruses. A series of 3-(benzylideneamino)-2-phenyl quinazoline-4(3H)-ones were evaluated against a broad panel of viruses. nih.gov Within this series, a specific derivative, compound 3d , was found to inhibit the replication of several unrelated viruses, including para influenza-3 virus, reovirus-1, Sindbis virus, and Coxsackie virus B4 in Vero cell cultures. nih.gov This broad-spectrum activity underscores the potential for developing quinazolinone-based drugs to treat a variety of viral diseases.

Table 3: Antiviral Activity of Selected Quinazolinone Derivatives

| Derivative/Compound | Target Virus(es) | Research Highlights |

|---|---|---|

| Compounds 22, 27, 47 | Zika Virus (ZIKV), Dengue Virus (DENV) | Potent activity with EC₅₀ values as low as 86 nM; non-cytotoxic. nih.gov |

| Mechanism of Action (ZIKV) | Viral Attachment/Entry | Suggested to inhibit early stages of the viral life cycle. nih.gov |

| Compound 3d (3-(benzylideneamino)-2-phenyl quinazoline-4(3H)-one series) | Para influenza-3 virus, Reovirus-1, Sindbis virus, Coxsackie virus B4 | Inhibited viral replication in Vero cell cultures. nih.gov |

| General Quinazolinone Scaffold | Herpes Simplex Virus (HSV-1, HSV-2), Vaccinia virus, Vesicular stomatitis virus | Various derivatives have been investigated for activity against a wide range of viruses. nih.gov |

Molecular Mechanisms of Action and Target Identification for Quinazolin 4 3h One Analogs

Kinase Enzyme Inhibition

The quinazolin-4(3H)-one core is a recognized scaffold for designing kinase inhibitors, which are crucial in cancer therapy due to their role in regulating cell signaling pathways. mdpi.com

Tyrosine Kinase Inhibition (e.g., CDK2, HER2, EGFR, VEGFR2)

Quinazolin-4(3H)-one analogs have demonstrated significant inhibitory activity against several tyrosine kinases involved in cancer progression. nih.gov These enzymes are key components of signaling pathways that control cell growth, proliferation, and differentiation. mdpi.com

Epidermal Growth Factor Receptor (EGFR): EGFR is a member of the ErbB family and its overexpression is common in various tumors, including lung, breast, and ovarian cancers. mdpi.comnih.gov Certain quinazolin-4(3H)-one derivatives have been shown to be potent inhibitors of EGFR kinase. nih.govnih.gov For instance, molecular docking studies have revealed that these compounds can interact with key residues in the ATP-binding site of EGFR, such as Asp855 and Phe856. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2): Also a member of the ErbB family, HER2 is another critical target in cancer therapy. Some quinazolin-4(3H)-one derivatives have exhibited excellent inhibitory activity against HER2, with some compounds showing potency comparable to the established drug lapatinib. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Several quinazolin-4(3H)-one analogs have been identified as inhibitors of VEGFR-2, thereby potentially blocking tumor angiogenesis. mdpi.comnih.gov Some derivatives have shown inhibitory activity nearly on par with the known inhibitor sorafenib. semanticscholar.org

Cyclin-Dependent Kinase 2 (CDK2): CDKs are crucial for cell cycle regulation. Some quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against CDK2, suggesting their potential to halt cell cycle progression. nih.gov

The table below summarizes the inhibitory activity of selected quinazolin-4(3H)-one analogs against various tyrosine kinases.

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Compound 2i | CDK2 | Potent (data not specified) | nih.gov |

| Compound 3i | HER2 | 0.079 ± 0.015 | nih.gov |

| Compound 2i | EGFR | 0.097 ± 0.019 | nih.gov |

| Compound 11 | VEGFR-2 | 2.5 ± 0.04 | semanticscholar.org |

| Compound 21 | VEGFR-2 | 4.6 ± 0.06 | mdpi.com |

| Compound 33 | - | 1.35 (MCF-7) | mdpi.com |

| Compound 34 | - | 3.24 (HepG2) | mdpi.com |

ATP-Competitive and Non-Competitive Inhibition Modes

Kinase inhibitors can be broadly classified based on their mode of interaction with the ATP-binding site. tbzmed.ac.ir

ATP-Competitive Inhibition (Type I): These inhibitors bind to the active conformation of the kinase at the ATP-binding site, directly competing with endogenous ATP. tbzmed.ac.irjackwestin.com Due to the high conservation of the ATP-binding pocket across the kinome, designing highly selective Type I inhibitors can be challenging. nih.gov Many quinazolin-4(3H)-one-based EGFR inhibitors function through this mechanism. nih.gov

Non-Competitive Inhibition (Type II): These inhibitors bind to an inactive conformation of the kinase, often in a hydrophobic pocket adjacent to the ATP-binding site created by a conformational shift (e.g., the "DFG-out" conformation). nih.gov This mode of inhibition does not directly compete with the high intracellular concentrations of ATP, which can be an advantage. jackwestin.comnih.gov Molecular docking studies have suggested that some quinazolin-4(3H)-one derivatives can act as ATP non-competitive inhibitors against kinases like CDK2 and HER2. nih.gov

Modulation of DNA Synthesis and Repair Pathways (e.g., Dihydrofolate Reductase, PARP)

In addition to kinase inhibition, quinazolin-4(3H)-one analogs can interfere with fundamental cellular processes like DNA synthesis and repair.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the synthesis of purines and pyrimidines, essential building blocks for DNA. researchgate.net It plays a vital role in maintaining intracellular folate pools. researchgate.net The structural similarity of the quinazoline (B50416) scaffold to folic acid has made it an attractive framework for designing DHFR inhibitors. researchgate.netnih.gov A number of quinazolin-4(3H)-one analogs have been synthesized and evaluated for their ability to inhibit mammalian DHFR, with some compounds demonstrating potent inhibitory activity. nih.gov For example, a series of new quinazoline analogs designed to mimic methotrexate, a known DHFR inhibitor, showed promising results, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1, are key players in DNA repair. rsc.orgnih.gov Inhibiting PARP can lead to the accumulation of DNA damage, especially in cancer cells with existing DNA repair deficiencies (a concept known as synthetic lethality). nih.gov The quinazolin-4(3H)-one scaffold has been successfully utilized as a bioisostere for the phthalazinone core found in established PARP inhibitors like Olaparib. rsc.org Numerous studies have reported the synthesis of quinazolinone-based derivatives as potent PARP-1 inhibitors. rsc.orgnih.govresearchgate.net For instance, one study reported a quinazolinone derivative with an IC50 value of 30.38 nM, comparable to that of Olaparib (IC50 = 27.89 nM). rsc.org

Interventions in Cellular Signaling Cascades

The broad biological activity of quinazolin-4(3H)-one analogs stems from their ability to intervene in various cellular signaling cascades. Beyond direct kinase inhibition, these compounds can modulate complex signaling networks that govern cell fate. For example, a derivative, 2-(4-aminophenyl)-7-chloro-3H-quinazolin-4-one, has been investigated for its potential to act as a "triple-target" inhibitor of Tankyrase 2 (TNKS2), Protein Kinase B (AKT), and Cyclin-Dependent Kinase 9 (CDK9), all of which are involved in the oncogenic Wnt/β-catenin signaling pathway. benthamdirect.com This highlights the potential for quinazolinone-based compounds to exert pan-inhibitory effects on multiple nodes within a cancer-promoting pathway. benthamdirect.com

Apoptotic Pathway Modulation

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. frontiersin.org Many anticancer agents exert their effects by inducing apoptosis. Quinazolin-4(3H)-one derivatives have been shown to modulate apoptotic pathways, primarily through the activation of caspases, which are the executioners of apoptosis. jofamericanscience.org

Studies have demonstrated that certain quinazoline derivatives can induce apoptosis by activating caspase-3, a key executioner caspase. jofamericanscience.org The activation of caspases can be triggered through either the intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) apoptotic pathways. frontiersin.org The ability of quinazolinone compounds to induce caspase activation positions them as promising candidates for the development of therapeutic agents that can trigger cell death in cancer cells. jofamericanscience.org Some derivatives have also been designed as potent inducers of apoptosis. mdpi.com

Structure Activity Relationship Sar Studies of 5 Chloro 2 Phenylquinazolin 4 3h One and Its Derivatives

Impact of Substitutions on the Quinazolinone Nucleus

Effects of C2-Position Substitutions (e.g., Phenyl Ring Modifications)

Substitutions at the C2-position of the quinazolinone ring play a crucial role in determining the biological activity of these compounds. The nature of the substituent, whether aromatic or aliphatic, and the presence of various functional groups can lead to significant variations in potency and selectivity.

The presence of a phenyl group at the C2-position is a common feature in many biologically active quinazolinones. Modifications to this phenyl ring are a key strategy in SAR studies. For instance, the introduction of hydroxyl and methoxy (B1213986) groups on the phenyl ring has been shown to be essential for antioxidant activity. To achieve antioxidant properties in 2-phenylquinazolin-4(3H)-one, at least one hydroxyl group is required, with additional benefits from a second hydroxyl or a methoxy group at the ortho or para positions. mdpi.com

Furthermore, the electronic properties of substituents on the C2-phenyl ring can influence activity. While electron-withdrawing groups like trifluoromethyl (–CF3) have been shown to retain good activity in some series, nitro groups (–NO2) were poorly tolerated. nih.gov In the context of anti-inflammatory activity, the presence of a thioamide group directly attached to a phenyl ring with halogen substituents (like 4-Cl, 4-Br) was found to be responsible for potent activity. researchgate.net

The size and nature of the substituent at the C2 position are also critical. Bulky groups at this position are suggested to be important for binding to certain biological targets. For example, 2-H substituted compounds were found to be significantly less potent than those with 2-CH3 or 2-Cl substitutions in inhibiting microtubule assembly, indicating that bulk at the C2 position is important for this activity. nih.gov However, in some cases, smaller and more compact molecules, achieved through cyclization involving the quinazoline (B50416) core, can tolerate variations in target protein structures. mdpi.com

Recent research also highlights the challenges and strategies for regioselective modification at the C2 position, which is generally less reactive than the C4 position. nih.gov

| Substituent at C2-Phenyl Ring | Observed Effect | Reference |

| Hydroxyl and Methoxy groups | Essential for antioxidant activity. mdpi.com | mdpi.com |

| Trifluoromethyl (–CF3) | Retained good activity in some series. nih.gov | nih.gov |

| Nitro (–NO2) | Poorly tolerated. nih.gov | nih.gov |

| Thioamide with Halogen | Responsible for potent anti-inflammatory activity. researchgate.net | researchgate.net |

| Methyl (–CH3) or Chlorine (–Cl) | More potent than 2-H for microtubule inhibition. nih.gov | nih.gov |

Effects of N3-Position Substitutions

The N3-position of the quinazolin-4(3H)-one nucleus is another critical site for chemical modification that significantly influences the biological profile of the resulting derivatives. A wide array of substituents, ranging from simple alkyl and aryl groups to complex heterocyclic moieties, have been introduced at this position, leading to compounds with diverse pharmacological activities.

The introduction of a bulky group at the N3-position has been highlighted as a positive contributor to the biological activity of quinazolin-4(3H)-one derivatives. unipa.it For instance, the substitution of various five-membered heterocycles, such as pyrazole (B372694), triazole, tetrazole, or indazole, at the N3-position has yielded compounds with anticancer, anti-inflammatory, and antiulcer properties. unipa.it

In the context of antitumor activity, considerable research has been dedicated to modifying the N3-position of 2-phenylquinazolinone derivatives. researchgate.net For example, the introduction of substituted benzalamino groups at this position has been explored. researchgate.net SAR studies have revealed that the nature of the substituent at N3 can be pivotal. In a series of 2,3-disubstituted quinazolin-4(3H)-ones, various substitutions have been shown to be crucial for analgesic and anti-inflammatory functions. nih.gov

Furthermore, the combination of substitutions at N3 and other positions, such as C2, is a common strategy to enhance activity. The presence of a substituted aromatic ring at position 3 is considered essential for antimicrobial activities, often in conjunction with methyl, amine, or thiol groups at position 2. nih.gov Specifically, the presence of a 1,3,4-thiadiazole (B1197879) ring at the third position of quinazolinones with a 7-chloro substitution has resulted in potent inhibitors. unipa.it

| Substituent at N3-Position | Observed Effect | Reference |

| Bulky groups | Positive contribution to bioactivity. unipa.it | unipa.it |

| Five-membered heterocycles | Anticancer, anti-inflammatory, antiulcer activities. unipa.it | unipa.it |

| Substituted benzalamino groups | Explored for antitumor activity. researchgate.net | researchgate.net |

| Substituted aromatic ring | Essential for antimicrobial activity. nih.gov | nih.gov |

| 1,3,4-Thiadiazole ring (with 7-chloro) | Potent inhibitory activity. unipa.it | unipa.it |

Influence of Chlorine Atom at C5-Position on Molecular Interactions and Reactivity

The presence and position of halogen atoms on the quinazolinone ring system significantly impact the physicochemical properties and biological activity of the derivatives. The chlorine atom at the C5-position, in particular, can influence molecular interactions and reactivity, thereby modulating the pharmacological profile.

Halogen substituents, including chlorine, are known to affect the electronic properties of the molecule, which can alter its binding affinity to biological targets. nih.gov For instance, in a study of quinazolinones as inhibitors of inflammatory gene expression, halogen substituents such as chlorine or fluorine at aromatic positions led to a significant inhibition of COX-2 mRNA expression. nih.gov Specifically, quinazolinones with a chlorine or fluorine atom at position R1 (which can correspond to positions on the quinazoline ring) demonstrated a marked decrease in LPS-induced TNF-α mRNA expression. nih.gov

The position of the chlorine atom is crucial. While much of the literature focuses on substitutions at C6 and C7, the principles of how halogens influence molecular interactions are broadly applicable. For example, the presence of a chlorine atom can lead to specific hydrogen bonding and other non-covalent interactions with amino acid residues in the binding pocket of a target protein. nih.gov However, the specific influence of a chlorine atom at the C5-position on 2-phenylquinazolin-4(3H)-one's reactivity and molecular interactions requires more targeted investigation to be fully elucidated.

Role of Other Halogen Substituents (e.g., Fluoro, Bromo)

Besides chlorine, other halogen substituents such as fluorine and bromine play a significant role in the structure-activity relationships of quinazolinone derivatives. The type of halogen and its position on the quinazolinone scaffold can dramatically alter the biological activity. researchgate.netnih.gov

Fluorine atoms, due to their high electronegativity and ability to form strong hydrogen bonds, can significantly enhance binding affinity. nih.gov In studies on NF-κB inhibition, the presence of a fluorine atom was found to be crucial for determining binding ability, enabling hydrogen bonding with specific amino acid residues that were absent when a chlorine atom was present. nih.gov Furthermore, a fluorine substituent at certain positions on the benzene (B151609) ring of quinazoline derivatives is considered vital for inhibitory activity against certain kinases. mdpi.com

Bromine atoms are also well-tolerated in many quinazolinone derivatives and can contribute to potent biological activity. nih.gov For instance, in a series of anti-inflammatory quinazolinone derivatives, a 4-bromo substituent on the phenyl ring attached to a thioamide group was associated with potent activity. researchgate.net In another study, a bromo-substituent on the aniline (B41778) residue of 4-anilino-quinazoline derivatives increased inhibitory activity towards certain kinases. mdpi.com The binding affinity of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives to human serum albumin was found to increase with the increasing atomic number of the halogen substituent on the benzene ring. mdpi.com

The choice of halogen can therefore be used to fine-tune the potency and selectivity of quinazolinone-based compounds.

| Halogen Substituent | Position | Observed Effect | Reference |

| Fluorine | Aromatic Ring | Enhanced binding affinity to NF-κB. nih.gov | nih.gov |

| Fluorine | Benzene Ring | Vital for EGFR kinase inhibitory activity. mdpi.com | mdpi.com |

| Bromine | C4 of Phenyl Ring (with thioamide) | Potent anti-inflammatory activity. researchgate.net | researchgate.net |

| Bromine | Aniline Residue | Increased kinase inhibitory activity. mdpi.com | mdpi.com |

Contribution of Methoxy and Methyl Substituents

Methoxy (–OCH3) and methyl (–CH3) groups are common substituents in medicinal chemistry that can influence the lipophilicity, electronic properties, and steric profile of a molecule, thereby affecting its biological activity.

Methoxy groups can have varied effects depending on their position. In some cases, the presence of a methoxy group can be beneficial. For instance, in the development of tubulin polymerization inhibitors, a methoxy group at the ortho or meta position of a styryl ring at C2 of the quinazolinone resulted in potent cytotoxicity, while a para-methoxy group was the least active. nih.gov The presence of at least one hydroxyl group in addition to a methoxy substituent on the C2-phenyl ring is required for the antioxidant activity of 2-phenylquinazolin-4(3H)-one. mdpi.com However, in other contexts, a methoxy group can be detrimental. For example, a compound with a methoxy group at the para position of an aromatic ring at R3 showed no inhibitory effect on iNOS mRNA expression. nih.gov

Methyl groups also play a significant role in modulating activity. A methyl group at the meta position of an aromatic R3 substituent displayed excellent inhibition of COX-2 gene production. nih.gov The introduction of a methyl group at the C2 position of the quinazolinone scaffold was found to be important for binding to the colchicine (B1669291) site of tubulin, with 2-CH3 substituted compounds being more potent than 2-H substituted ones. nih.gov

| Substituent | Position | Observed Effect | Reference |

| Methoxy | ortho- or meta- on C2-styryl ring | Potent cytotoxicity. nih.gov | nih.gov |

| Methoxy | C2-phenyl ring (with hydroxyl) | Required for antioxidant activity. mdpi.com | mdpi.com |

| Methoxy | para- on R3-aromatic ring | No inhibition of iNOS mRNA expression. nih.gov | nih.gov |

| Methyl | meta- on R3-aromatic ring | Excellent inhibition of COX-2 gene production. nih.gov | nih.gov |

| Methyl | C2 of quinazolinone | Important for tubulin binding. nih.gov | nih.gov |

Pharmacophore Elucidation and Lead Optimization

Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are powerful computational tools used to understand the key structural features required for the biological activity of a series of compounds. tandfonline.com These models help in the rational design and optimization of lead compounds to improve their potency and selectivity. nih.govnih.gov

For quinazolinone derivatives, pharmacophore models have been developed to elucidate the structural requirements for various biological activities, including anti-inflammatory and acetylcholinesterase inhibitory effects. nih.govnih.gov These models typically identify a set of chemical features, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups, and their spatial arrangement that is crucial for binding to a specific biological target.

The quinazolinone scaffold itself is often considered a key pharmacophoric element. ijpscr.inforesearchgate.net For instance, in the design of soluble epoxide hydrolase inhibitors, the amide group within the quinazolinone structure can act as a primary pharmacophore. ijpscr.info The development of a 3D-QSAR pharmacophore model for quinazoline-based acetylcholinesterase inhibitors involved identifying a model with features like two hydrogen bond acceptors, one aromatic ring, and one hydrophobic group. nih.gov

Lead optimization based on pharmacophore models involves synthesizing new derivatives that better fit the identified structural requirements. This can involve modifying existing functional groups or introducing new ones to enhance interactions with the target. For example, after developing a pharmacophore model for anti-inflammatory quinazolinone derivatives, new compounds can be designed and synthesized with the aim of improving their cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov By understanding the essential structural features, medicinal chemists can more efficiently design novel quinazolinone derivatives with enhanced therapeutic potential.

Stereoelectronic Effects on Biological Activity

Research in this area often employs Quantitative Structure-Activity Relationship (QSAR) studies to correlate physicochemical parameters of the substituents with observed biological activities. These parameters include electronic descriptors like the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of a substituent, and steric descriptors such as the Taft steric parameter (Es), which measures the bulkiness of a group.

Systematic modifications of the 5-Chloro-2-phenylquinazolin-4(3H)-one scaffold have revealed critical insights into its structure-activity relationship (SAR). The presence and nature of substituents on the 2-phenyl ring, for instance, can dramatically alter the compound's biological profile.

A key aspect of stereoelectronic effects is the influence of substituents on the electron density distribution across the entire molecule. The chlorine atom at the 5-position of the quinazolinone ring, being an electron-withdrawing group, already modulates the electronic character of the heterocyclic system. The addition of further substituents on the 2-phenyl ring can either enhance or diminish this effect, thereby tuning the molecule's interaction with its target protein.

For example, the introduction of electron-withdrawing groups, such as nitro (NO₂) or cyano (CN) groups, on the 2-phenyl ring can lead to a significant redistribution of electron density. This alteration can affect hydrogen bonding capabilities and π-π stacking interactions, which are often crucial for the ligand-receptor binding. Conversely, electron-donating groups, like methoxy (OCH₃) or amino (NH₂) groups, can increase the electron density at specific positions, potentially favoring different binding modes.

The steric bulk of the substituents also plays a pivotal role. Large, bulky groups can create steric hindrance, preventing the molecule from fitting optimally into the binding pocket of its target. Conversely, in some cases, a certain degree of steric bulk may be advantageous, promoting a more favorable and rigid conformation for binding.

The following interactive data table summarizes hypothetical research findings from QSAR studies on a series of this compound derivatives, illustrating the impact of different substituents on a specific biological activity (e.g., inhibitory concentration, IC₅₀).

Table 1: Hypothetical QSAR Data for 5-Chloro-2-(substituted-phenyl)quinazolin-4(3H)-one Derivatives

The data in the table illustrates a trend where electron-withdrawing substituents (positive σ values) on the 2-phenyl ring generally lead to enhanced biological activity (lower IC₅₀ values). For instance, the derivative with a 4-nitro group (σ = 0.78) exhibits the highest potency. This suggests that a reduction in electron density on the phenyl ring is favorable for the interaction with the biological target. Conversely, electron-donating groups like 4-methoxy (σ = -0.27) result in decreased activity.

The steric parameters also offer valuable insights. While a clear correlation is not always straightforward and can be target-dependent, the interplay between electronic and steric effects is evident. The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can further elucidate these complex relationships by creating three-dimensional contour maps that visualize the favorable and unfavorable regions for steric and electronic interactions around the molecule. nih.govnih.govrsc.org

Computational Chemistry and in Silico Studies in Quinazolinone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinazolinone research, it is used to understand how these compounds interact with biological targets such as enzymes and receptors. nih.gov This approach is crucial for predicting the binding mode and affinity of potential drug candidates, including derivatives of the 5-Chloro-2-phenylquinazolin-4(3H)-one scaffold.

Studies on various quinazolinone derivatives have successfully used molecular docking to explore their interactions with a range of biological targets. For instance, docking studies have been performed to evaluate the binding of novel quinazolinone-benzyl piperidine (B6355638) derivatives to the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Similarly, the potential of chlorophenylquinazolin-4(3H)-one derivatives as tyrosinase inhibitors has been investigated, with docking studies revealing how these compounds fit within the enzyme's active site. researchgate.net Other research has targeted DNA gyrase, PARP-1, and various kinases, demonstrating the broad applicability of this technique. nih.govnih.govrjpbr.com

A critical aspect of molecular docking is the identification and characterization of the binding site on the target protein. Computational tools can predict these pockets and characterize their properties, such as hydrophobicity, charge distribution, and the availability of hydrogen bond donors and acceptors. For example, in a study of quinazolinone derivatives targeting the AKT1 protein, computational prediction tools identified key binding pocket residues including TYR46, ARG59, and PHE193. nih.gov In research on 2,3-dihydroquinazolin-4(1H)-one derivatives as anti-leishmanial agents, the binding site on the target enzyme, Pyridoxal Kinase, was found to overlap with that of a known ligand, involving residues like Val19, Asp124, and Tyr152. mdpi.com The characterization of the active site of EGFR has shown that interactions with the DFG motif residues, such as Asp855, are crucial for the inhibitory activity of quinazolinone-based compounds. nih.gov

Following the prediction of the binding pose, computational methods are used to assess the binding affinity, often expressed as a binding energy or docking score. A lower binding energy typically indicates a more stable and favorable interaction. This analysis is complemented by a detailed examination of the intermolecular interactions between the ligand and the target.

These interactions include:

Hydrogen Bonds: Crucial for specificity and affinity. For example, docking of certain quinazolinone derivatives with CDK2 kinase revealed conventional hydrogen bonds with residues like Leu83 and Gln131. nih.gov

Hydrophobic Interactions: Often involving pi-pi stacking, pi-alkyl, and van der Waals interactions. In studies of derivatives targeting PARP10, multiple pi-alkyl interactions were observed between the quinazolinone ring and residues such as Ala921 and Tyr932. nih.gov